n-Isopropyl-3-(1h-tetrazol-1-yl)aniline
Description
Significance of Aniline (B41778) Derivatives in Chemical and Pharmaceutical Research
Aniline and its derivatives are foundational building blocks in the chemical and pharmaceutical industries. acs.orgnih.gov Historically, they were central to the development of the synthetic dye industry and later became indispensable in medicine. acs.orgthieme-connect.com One of the earliest synthetic analgesics, acetanilide, was derived from aniline in the late 19th century. beilstein-journals.org This paved the way for the synthesis of one of the most widely used over-the-counter pain relievers and fever reducers, paracetamol (acetaminophen), which is synthesized using an aniline precursor. acs.orgbeilstein-journals.org
The versatility of the aniline structure allows for extensive chemical modification, making it a valuable scaffold for creating a diverse array of compounds with specific therapeutic actions. acs.orgbeilstein-journals.org In medicinal chemistry, the aniline motif is a common substructure in drugs targeting a wide range of conditions. nih.gov However, the aniline core can also be associated with metabolic liabilities, leading to the formation of reactive metabolites. nih.gov This has spurred research into creating bioisosteres or modified aniline structures to mitigate potential toxicity while retaining desired biological activity. nih.gov Beyond pharmaceuticals, aniline derivatives are crucial intermediates in the production of agrochemicals, polymers, and pigments. acs.orgnih.gov
Table 1: Key Applications of Aniline Derivatives
| Industry | Examples of Applications |
|---|---|
| Pharmaceuticals | Precursors for analgesics (e.g., paracetamol), antimalarials, and various other active pharmaceutical ingredients. acs.orgbeilstein-journals.org |
| Agrochemicals | Intermediates for herbicides, fungicides, and insecticides. acs.org |
| Dyes and Pigments | Synthesis of azo dyes, indigo, and pigments for textiles, inks, and coatings. acs.orgthieme-connect.com |
| Polymers | Manufacture of precursors for polyurethanes. thieme-connect.com |
| Rubber Processing | Used to create antioxidants like phenylenediamines and diphenylamine. thieme-connect.com |
Role of Tetrazole Moieties as Bioisosteres and Pharmacophores in Drug Design
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry. nih.gov One of its most critical roles is serving as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. The tetrazole group mimics the acidic properties and planar structure of a carboxylic acid but offers several advantages. mdpi.com
Replacing a carboxylic acid with a tetrazole can enhance a drug candidate's metabolic stability, as it is resistant to many biological transformations that affect carboxylic acids in the liver. nih.gov This substitution can also improve lipophilicity and bioavailability, which are crucial pharmacokinetic properties. nih.gov The tetrazole moiety is not just a passive replacement; it can actively participate in binding to biological targets through various noncovalent interactions. nih.gov
This has led to the incorporation of tetrazole rings into numerous clinically approved drugs across different therapeutic areas. For example, drugs like losartan, valsartan, and irbesartan (B333) are angiotensin II receptor blockers used to treat hypertension and contain a key tetrazole group. chemistryviews.org Other examples include the antibiotic cefazolin (B47455) and the anticancer agent letrozole. thieme-connect.comresearchgate.net The proven success of this moiety ensures its continued prominence as a key pharmacophore in the design of new therapeutic agents. nih.govmdpi.com
Table 2: Examples of Tetrazole-Containing Drugs
| Drug Name | Therapeutic Class | Role of Tetrazole Moiety |
|---|---|---|
| Losartan | Antihypertensive | Bioisostere of carboxylic acid, essential for receptor binding. chemistryviews.org |
| Valsartan | Antihypertensive | Bioisostere of carboxylic acid. chemistryviews.org |
| Irbesartan | Antihypertensive | Bioisostere of carboxylic acid. chemistryviews.org |
| Cefazolin | Antibiotic | Part of the core pharmacophore. thieme-connect.comresearchgate.net |
| Letrozole | Anticancer | Key heterocyclic scaffold for enzyme inhibition. |
| Tedizolid | Antibiotic | Pharmacophore contributing to antibacterial activity. |
Structural Context of the Isopropyl Aniline and Tetrazole Fragment in Modern Chemical Space
The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules. In drug discovery, researchers navigate this space to find novel compounds with desired biological activities. The structure of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline represents a strategic combination of three important fragments: an aniline ring, a tetrazole ring, and an N-isopropyl group.
Aniline Core: Provides a rigid aromatic platform that can be easily functionalized. Its substitution pattern (meta- in this case) defines the spatial relationship between the other two groups, which is critical for interaction with biological targets.
Tetrazole Moiety: As discussed, it acts as a metabolically stable bioisostere for a carboxylic acid, influencing the compound's acidity, polarity, and potential to form hydrogen bonds.
N-Isopropyl Group: This alkyl substituent on the aniline nitrogen significantly impacts the molecule's physicochemical properties. It increases lipophilicity (fat-solubility) compared to a simple aniline. This can influence the molecule's ability to cross cell membranes and may affect its metabolic profile, potentially blocking sites of oxidation that could occur on a primary or secondary amine. nih.gov
The assembly of these specific fragments places this compound in a region of chemical space populated by "drug-like" molecules. Modern drug design often involves the fragment-based assembly of known pharmacophores and modulating groups to optimize potency and pharmacokinetic properties. This compound serves as a clear example of such a design, where a proven pharmacophore (tetrazole) is linked to a versatile scaffold (aniline) and modified by a group (isopropyl) known to tune drug-like properties.
Overview of Academic Research Perspectives on this compound and Related Analogues
Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research context for this molecule can be inferred from studies on its structural analogues. The primary areas of interest for a compound with this architecture would likely be in medicinal chemistry and materials science.
Synthetic Approaches: The synthesis of this compound would logically follow established methods for forming its key bonds. The tetrazole ring is commonly synthesized via a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097), or through the reaction of primary amines with triethyl orthoformate and sodium azide. researchgate.netnih.gov The N-isopropyl group can be introduced onto the aniline nitrogen through reductive amination or nucleophilic substitution reactions. prepchem.com Research in this area would focus on optimizing reaction conditions for efficiency and yield.
Medicinal Chemistry Interest: Given the prevalence of tetrazole-anilines in drug discovery, research on this specific analogue would likely explore its potential as a therapeutic agent. The parent compound, 3-(1H-tetrazol-1-yl)aniline, is known as a versatile intermediate for developing antihypertensive and anti-inflammatory drugs. chemimpex.com The addition of the N-isopropyl group would be a rational step in a structure-activity relationship (SAR) study to probe how changes in lipophilicity and steric bulk at the nitrogen position affect biological activity. Analogues combining tetrazoles with other heterocycles have shown a wide range of biological activities, including antifungal and alpha-amylase inhibition properties. mdpi.comresearchgate.netresearchgate.net Therefore, screening this compound against various biological targets, such as enzymes and receptors implicated in cancer, infectious diseases, or metabolic disorders, would be a logical avenue for investigation.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetanilide |
| Paracetamol (Acetaminophen) |
| Losartan |
| Valsartan |
| Irbesartan |
| Cefazolin |
| Letrozole |
| Tedizolid |
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-propan-2-yl-3-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3 |
InChI Key |
PBFISRLYYUDLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Comprehensive Spectroscopic Techniques for Elucidating Molecular Architecture and Tautomeric Forms
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. For n-Isopropyl-3-(1h-tetrazol-1-yl)aniline, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offers a detailed picture of its electronic environment and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques, including two-dimensional methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex aromatic systems. ipb.pt While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the known spectra of its constituent fragments, such as N-isopropylaniline (B128925) and 3-isopropylaniline, and the known electronic effects of the tetrazole moiety. chemicalbook.comchemicalbook.com
The electron-withdrawing nature of the 1-substituted tetrazole ring is expected to deshield the adjacent protons and carbons of the aniline (B41778) ring, causing a downfield shift in their NMR signals compared to the parent aniline. The isopropyl group's signals would consist of a methine (CH) septet and a doublet for the two equivalent methyl (CH₃) groups. Conformational insights can be gleaned from Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between the isopropyl protons and the aromatic ring protons, helping to define the preferred rotational conformation.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Isopropyl -CH(CH₃)₂ | ~3.7 (septet) | ~45-50 |
| Isopropyl -CH(CH₃)₂ | ~1.2 (doublet) | ~22-24 |
| Aniline C2-H | ~7.4-7.6 | ~118-122 |
| Aniline C4-H | ~7.3-7.5 | ~129-131 |
| Aniline C5-H | ~7.0-7.2 | ~115-119 |
| Aniline C6-H | ~6.8-7.0 | ~113-117 |
| Tetrazole C5-H | ~8.5-9.0 | ~140-145 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of functional groups. An analysis of the Infrared (IR) and Raman spectra can confirm the presence of key structural motifs. The high nitrogen content of the tetrazole ring gives rise to characteristic vibrations.
Key expected vibrational modes include:
Aromatic C-H stretch: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretch: From the isopropyl group, observed in the 2850-3000 cm⁻¹ region.
Aromatic C=C ring stretch: Multiple bands in the 1450-1600 cm⁻¹ range.
Tetrazole ring vibrations: A series of complex stretches and bends, including N=N and C=N stretching, typically appear in the 1200-1500 cm⁻¹ and 900-1100 cm⁻¹ regions.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Isopropyl C-H | Stretching | 2850 - 2970 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Tetrazole Ring | N=N, C=N Stretching | 1200 - 1500 |
| Tetrazole Ring | Ring Breathing/Bending | 900 - 1100 |
| C-N | Stretching | 1250 - 1350 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While a crystal structure for this compound itself is not publicly available, data from closely related analogues provide a robust model for its solid-state conformation. The crystal structure of 3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate has been determined, offering valuable insights. nih.govresearchgate.net
In this analogue, the methyltetrazole ring is planar. nih.govresearchgate.net The endocyclic bond lengths clearly indicate alternating single and double bonds, which is characteristic of the aromatic tetrazole system. nih.govresearchgate.net In the solid state, molecules like this are stabilized by a network of intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, which dictate the crystal packing. nih.govresearchgate.net It is reasonable to infer that this compound would exhibit similar planarity in its tetrazole ring and would likely form intermolecular C-H···N hydrogen bonds between the aniline or isopropyl C-H donors and the acceptor nitrogen atoms on the tetrazole ring of an adjacent molecule.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Selected Tetrazole Ring Bond Lengths (Å) | |
| N2–N3 | 1.362 (4) |
| N3–N4 | 1.278 (4) |
| N4–N5 | 1.348 (3) |
Conformational Preferences and Dynamics of the Tetrazole Ring
Studies on other tetrazole-containing molecules, often using a combination of NMR spectroscopy and computational modeling, have shown that the 1,5-disubstituted tetrazole ring can function as an effective mimic for a cis-amide bond. nih.gov This suggests a tendency for the tetrazole and aniline rings to adopt a relatively coplanar orientation to maximize π-system conjugation. However, steric hindrance between the tetrazole ring and the ortho-hydrogen of the aniline ring may induce some degree of torsion. The dynamics of this framework would involve rotation around the C-N bonds, a process that could potentially be studied using variable-temperature NMR experiments to identify rotational energy barriers.
Analysis of Isomerism and Regioselectivity in Tetrazole Formation
The synthesis of N-substituted tetrazoles presents a significant challenge of isomerism and regioselectivity. For a 3-substituted aniline precursor, attachment of the tetrazole ring can occur at either the N1 or N2 position of the tetrazole, leading to two distinct constitutional isomers. The specified compound is the 1-substituted regioisomer.
The formation of 1,5-disubstituted tetrazoles is well-established through methods like the [2+3] cycloaddition of azides and nitriles. nih.gov However, for N1-aryl tetrazoles, a common route is the direct arylation of a pre-formed 5-substituted-1H-tetrazole. Such reactions can yield a mixture of N1 and N2 isomers. rsc.org
The regiochemical outcome is governed by several factors:
Steric Effects: The bulky isopropyl group on the aniline may influence the approach to the different nitrogen atoms of a reacting partner, although this effect can be complex. rsc.org
Electronic Effects: The inherent difference in nucleophilicity between the N1 and N2 positions of the tetrazole anion intermediate plays a critical role.
Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the N1/N2 product ratio. Notably, in some alkylation reactions, acidic conditions have been shown to favor the formation of the thermodynamically more stable 1-isomer. core.ac.uk
Achieving high regioselectivity for the desired 1-substituted isomer often requires careful optimization of the synthetic methodology, potentially using directing groups or specific catalysts to favor one reaction pathway over the other. bohrium.com
Theoretical and Computational Investigations of N Isopropyl 3 1h Tetrazol 1 Yl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the fundamental electronic and structural properties of molecules. These methods provide valuable insights into the behavior of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline at the molecular level.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals - HOMO-LUMO analysis)
The electronic structure of a molecule is pivotal in determining its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in this analysis. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic system. The LUMO, conversely, is likely to be distributed over the electron-withdrawing tetrazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Predicted Value for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | High (indicative of electron-donating ability) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low (indicative of electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate (suggesting a balance of stability and reactivity) |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Site Prediction
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.
In the MEP map of this compound, the nitrogen atoms of the tetrazole ring are anticipated to be regions of negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aniline's amino group and the isopropyl group are expected to exhibit positive electrostatic potential (colored blue), making them potential sites for nucleophilic interactions. The aromatic ring will likely show a nuanced potential distribution, influenced by both the activating amino-isopropyl group and the deactivating tetrazole ring.
Global and Local Reactivity Indices (e.g., Dual Descriptor, Fukui Functions)
Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity.
Global Descriptors : These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher chemical hardness implies lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons.
Local Descriptors : Fukui functions and the dual descriptor are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm that the nitrogen atoms of the tetrazole ring are the primary sites for electrophilic attack, while specific carbon atoms on the aniline ring may be more susceptible to nucleophilic attack.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Predicted Characteristics for this compound |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately hard, indicating reasonable stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative, indicating that the system is stable. |
| Electronegativity (χ) | -μ | Moderately high, reflecting its ability to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Moderate, suggesting it can act as a moderate electrophile. |
Tautomeric Equilibria and Relative Stabilities of Tetrazole Isomers
The tetrazole ring can exist in different tautomeric forms. For this compound, the position of the hydrogen atom on the tetrazole ring can vary, leading to different isomers. DFT calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energies of each possible isomer, the most stable form can be identified. It is generally observed that the 2H-tetrazole tautomer is often more stable than the 1H-tetrazole tautomer, but this can be influenced by the substituent on the aniline ring. The energy differences between these tautomers can provide insights into the potential for tautomerization to occur.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design.
Prediction of Ligand-Target Interactions and Binding Affinity
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of this interaction.
For this compound, the tetrazole ring, with its multiple nitrogen atoms, is capable of forming strong hydrogen bonds with amino acid residues in the active site of a target protein. The aniline ring and the isopropyl group can engage in hydrophobic and van der Waals interactions. Molecular dynamics simulations can further refine the docked pose and provide a more detailed understanding of the stability of the ligand-protein complex over time, taking into account the dynamic nature of both the ligand and the protein.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-isopropylaniline (B128925) |
Conformational Sampling and Dynamics in Biological Environments
To address this section, molecular dynamics simulation data of this compound within a simulated biological environment (e.g., in water or complexed with a protein) would be required. This would involve analyzing the compound's torsional angles, flexibility, and the stability of different conformers over time. Without such studies, any discussion would be purely speculative.
Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) Analysis
The calculation of Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) is contingent on having experimental binding affinity data (e.g., IC₅₀, Kᵢ, or Kₔ) for this compound against a specific biological target. LE and LLE are metrics used to assess the quality of a compound during drug discovery, and without a known target and its corresponding affinity, these values cannot be determined.
In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET Prediction)
While general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be made using various software, a thorough and scientifically accurate analysis would ideally be supported by published computational studies that detail the specific models and parameters used for this compound. This would include predictions of properties such as blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.
Computational Lipophilicity (cLogP) and Solubility Predictions
Specific predicted values for the octanol-water partition coefficient (cLogP) and aqueous solubility (logS) for this compound are not available in the searched scientific literature. While these could be calculated using predictive models, presenting such data without reference to a published study would not meet the requirement for "detailed research findings."
Computational Metabolic Stability Predictions
An analysis of metabolic stability would involve identifying potential sites of metabolism on the this compound molecule through computational models, such as predicting which atoms are most susceptible to oxidation by cytochrome P450 enzymes. No such studies have been found for this compound.
Bioisosteric Relationships of Tetrazoles: Computational Perspectives and Rational Design
General information on the tetrazole group as a bioisostere for carboxylic acids is available. nih.govresearchgate.netresearchgate.netnih.govnih.gov The tetrazole moiety in a compound can enhance metabolic stability and improve pharmacokinetic profiles. researchgate.net However, without specific studies on this compound, a detailed computational perspective and rational design discussion centered on this specific molecule is not possible.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
QSAR models are developed based on a series of analogous compounds with measured biological activity. nih.gov There are no published QSAR studies involving a series of analogues of this compound, which is a prerequisite for this section.
Medicinal Chemistry and Biological Activity Investigations of N Isopropyl 3 1h Tetrazol 1 Yl Aniline Derivatives
Role of Tetrazole as a Bioisostere in Drug Design Strategies
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a prominent functional group in medicinal chemistry, largely due to its role as a bioisostere for other common functional groups. Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of drug design aimed at modulating potency, selectivity, metabolic stability, and pharmacokinetic profiles.
Carboxylic Acid Bioisosterism and its Influence on Physicochemical Properties
One of the most well-established roles of the tetrazole ring in drug design is as a non-classical bioisostere of the carboxylic acid group. This substitution is particularly valuable because the tetrazole ring can mimic the acidic properties and steric profile of a carboxylic acid while offering distinct advantages in terms of its physicochemical properties.
The acidity of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, with pKa values typically in the range of 4.5 to 4.9. This similarity in acidity allows the tetrazole group to engage in similar ionic interactions with biological targets, such as forming salt bridges with basic amino acid residues like arginine or lysine in a receptor's binding site. However, the tetrazole ring offers a more delocalized negative charge across its four nitrogen atoms, which can influence the strength and nature of these interactions.
A key advantage of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability. Carboxylic acids are susceptible to various metabolic transformations, including glucuronidation, which can lead to rapid clearance of a drug from the body. The tetrazole ring is generally more resistant to such metabolic pathways, potentially leading to an extended half-life and improved bioavailability of the drug candidate.
Furthermore, the tetrazole moiety is generally more lipophilic than the corresponding carboxylic acid. This increased lipophilicity can improve a molecule's ability to cross cellular membranes, which is a critical factor for oral bioavailability and reaching intracellular targets. The table below summarizes the key physicochemical property comparisons between carboxylic acids and tetrazoles.
| Property | Carboxylic Acid | Tetrazole | Influence on Drug Properties |
| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar ability to engage in ionic interactions with biological targets. |
| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral bioavailability. |
| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways. | Generally more resistant to metabolic degradation. | May lead to a longer half-life and improved pharmacokinetic profile. |
| Charge Delocalization | Localized on two oxygen atoms. | Delocalized over the five-membered ring. | Can influence the strength and geometry of interactions with receptors. |
Amide Bioisosterism and Conformational Mimicry
Beyond its role as a carboxylic acid mimic, the tetrazole ring can also serve as a bioisostere for the amide bond, particularly in its cis conformation. The amide bond is a fundamental component of peptides and proteins and is also found in many small-molecule drugs. While the trans conformation of the amide bond is generally more stable, the cis conformation is sometimes required for biological activity.
The 1,5-disubstituted tetrazole ring, in particular, can act as a conformationally restricted mimic of the cis-amide bond. This is due to the planar nature of the tetrazole ring and the fixed orientation of the substituents at the 1 and 5 positions, which closely mimics the spatial arrangement of the atoms in a cis-amide linkage. This conformational mimicry can be a powerful tool in drug design to lock a molecule into a bioactive conformation, thereby increasing its affinity for the target receptor and potentially improving its efficacy.
By replacing a flexible amide bond with a rigid tetrazole ring, medicinal chemists can reduce the entropic penalty associated with the binding of a flexible molecule to its target. This can lead to a more potent compound. Furthermore, like the carboxylic acid bioisosterism, replacing an amide with a tetrazole can enhance metabolic stability, as amide bonds are susceptible to hydrolysis by proteases and other enzymes.
Impact on Receptor Interaction and Binding Affinity Profiles
The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on the 1H-tetrazole can act as a hydrogen bond donor. This allows the tetrazole moiety to form a network of hydrogen bonds with receptor residues, similar to a carboxylic acid. The delocalized negative charge of the tetrazolate anion can also lead to strong electrostatic interactions with positively charged residues in the binding pocket.
Structure-Activity Relationship (SAR) Studies of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline Analogues
Detailed structure-activity relationship (SAR) studies specifically focused on this compound and its close analogues are not extensively reported in publicly available scientific literature. Therefore, the following sections will discuss the potential influence of modifying the isopropyl group and the aniline (B41778) ring based on established medicinal chemistry principles and SAR trends observed in related classes of bioactive molecules.
Influence of Isopropyl Group Modifications on Biological Activity and Selectivity
The n-isopropyl group attached to the aniline nitrogen in this compound is a relatively small, lipophilic substituent that can play a significant role in the molecule's interaction with its biological target. Modifications to this group can influence the compound's potency, selectivity, and pharmacokinetic properties.
The size and branching of the alkyl group can be critical for fitting into a specific binding pocket. Replacing the isopropyl group with smaller or larger alkyl groups would likely impact the binding affinity. For instance, a smaller methyl or ethyl group might not provide sufficient van der Waals interactions, leading to a decrease in potency. Conversely, a larger group, such as a tert-butyl or a cyclohexyl group, could introduce steric hindrance, preventing the molecule from binding effectively to its target.
| R Group (Modification of Isopropyl) | Hypothetical Biological Activity | Rationale |
| Methyl | Decreased | Reduced van der Waals interactions in a hydrophobic pocket. |
| Ethyl | Potentially similar or slightly decreased | Modest change in size and lipophilicity. |
| Isopropyl (Parent) | Baseline Activity | Optimal balance of size and lipophilicity for the target. |
| tert-Butyl | Likely decreased | Potential for steric hindrance in the binding pocket. |
| Cyclohexyl | Potentially decreased or increased | Increased lipophilicity; steric effects would be highly target-dependent. |
| Benzyl | Potentially increased | Introduction of aromatic interactions (π-π stacking). |
Substituent Effects on the Aniline Ring Position and Nature on Biological Response
The position of the tetrazole group at the meta-position (position 3) of the aniline ring is a key structural feature. Moving this group to the ortho (position 2) or para (position 4) position would significantly alter the geometry of the molecule and its ability to interact with a specific binding site. The optimal position is highly dependent on the topology of the target protein.
Introducing other substituents onto the aniline ring can modulate the electronic properties of the ring and the N-isopropyl group, as well as introduce new points of interaction with the target. Electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group, can decrease the basicity of the aniline nitrogen and alter the molecule's hydrogen bonding capacity. Electron-donating groups, such as methoxy or methyl groups, would have the opposite effect.
The nature of the substituent also influences steric and hydrophobic interactions. A bulky substituent in the ortho position could force the tetrazole ring or the N-isopropyl group out of a favorable conformation for binding. Hydrophobic substituents in other positions could enhance binding to a lipophilic pocket. The following table provides a hypothetical overview of the effects of different substituents on the aniline ring.
| Substituent (R') on Aniline Ring | Position | Hypothetical Biological Activity | Rationale |
| H | - | Baseline Activity | Unsubstituted parent compound. |
| 4-Fluoro | Para | Potentially increased | Small, lipophilic, and can form favorable interactions. May block metabolic oxidation. |
| 4-Chloro | Para | Potentially increased | Similar to fluoro but larger; can enhance hydrophobic interactions. |
| 4-Methyl | Para | Potentially increased or decreased | Small lipophilic group; effect depends on the nature of the binding pocket. |
| 4-Methoxy | Para | Potentially increased or decreased | Can act as a hydrogen bond acceptor; electronic effects may alter binding. |
| 2-Methyl | Ortho | Likely decreased | Potential for steric hindrance, disrupting the optimal conformation for binding. |
| 3-Chloro | Meta | Potentially increased or decreased | Alters electronic properties and may introduce new interactions without causing significant steric clash. |
It is crucial to reiterate that the SAR trends discussed above are hypothetical and based on general medicinal chemistry principles. Without experimental data from systematic studies on this compound and its analogues, these remain predictive considerations for the rational design of new derivatives.
Modifications to the Tetrazole Ring and Their Impact on Activity and Stability
The tetrazole ring is a critical pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and cell membrane permeability. The structural characteristics of the 3-(1H-tetrazol-1-yl)aniline core allow for various modifications that can enhance biological activity and refine pharmacokinetic properties.
In the development of novel xanthine oxidase (XO) inhibitors, the introduction of a tetrazole moiety at the 3'-position of an N-phenylisonicotinamide scaffold was a key design strategy. This modification was intended to form a crucial hydrogen bond with the Asn768 residue within the enzyme's active site. Molecular docking and subsequent biological evaluation confirmed that the tetrazole ring's nitrogen atoms could effectively function as hydrogen bond acceptors, significantly increasing inhibitory potency. One of the most promising inhibitors from this series, compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), demonstrated a potent IC₅₀ of 0.031 μM, a tenfold improvement over its parent compound which lacked the tetrazole ring. This highlights the profound impact of incorporating the 1H-tetrazol-1-yl group on a phenyl ring to optimize interactions with a biological target.
Conformational Flexibility and Potency Modulation within the Binding Site
The conformational flexibility of a molecule plays a pivotal role in its ability to adapt to the topology of a biological target's binding site, thereby influencing its potency. For derivatives of this compound, two key areas of conformational freedom exist: the rotation around the bond connecting the phenyl and tetrazole rings, and the orientation of the N-isopropyl group.
The N-isopropyl group, being bulkier than a simple amine proton or a methyl group, can impose steric constraints that influence the molecule's preferred conformation. This can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. Conversely, if the binding pocket is sterically constrained, the isopropyl group could introduce unfavorable steric clashes, thereby reducing potency.
The dihedral angle between the phenyl and tetrazole rings is also critical for defining the spatial orientation of substituents and potential interaction points. The ability of the molecule to adopt a specific, low-energy conformation that complements the binding site is essential for high-affinity binding and, consequently, high potency. While specific conformational analysis studies on this compound were not found in the reviewed literature, these general principles of medicinal chemistry are fundamental to understanding its structure-activity relationships.
Investigation of Biological Targets and Mechanisms of Action (In Vitro Studies)
Enzyme Inhibition Studies (e.g., KPC-2 β-lactamase, thymidylate synthase, PRMT inhibitors)
Derivatives based on the 1-phenyl-1H-tetrazole scaffold have been investigated as inhibitors of several key enzymes.
Protein Arginine Methyltransferase (PRMT) Inhibitors
Protein Arginine Methyltransferase 1 (PRMT1) is a significant target in oncology due to its role in various cellular processes, including transcriptional regulation and cell growth. A series of 1-substituted 1H-tetrazole derivatives were designed and synthesized to target the substrate arginine-binding site on PRMT1. Although this compound was not explicitly tested, the structure-activity relationship (SAR) data from this series provides valuable insights. The study revealed that substitutions on the phenyl ring attached to the N-1 position of the tetrazole were crucial for activity.
Notably, compound 9a , which features a 4-isopropoxy substitution on the phenyl ring, was identified as the most potent inhibitor in the series with an IC₅₀ of 2.51 μM against PRMT1. This suggests that an isopropyl-containing moiety in this position is highly favorable for inhibitory activity. The compounds were also found to be highly selective for PRMT1 over PRMT5, another member of the enzyme family.
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) |
|---|---|---|
| 9a | 4-isopropoxy | 2.51 ± 0.12 |
| 9b | 3-isopropoxy | > 100 |
| 9c | 4-methoxy | 15.36 ± 0.95 |
| 9d | 3-methoxy | > 100 |
| 9f | 4-trifluoromethoxy | 4.53 ± 0.21 |
KPC-2 β-lactamase and Thymidylate Synthase Inhibitors
Despite extensive research into inhibitors for KPC-2 β-lactamase and thymidylate synthase , a review of the scientific literature did not identify studies investigating this compound or its direct derivatives for activity against these specific enzyme targets. The known inhibitors for these enzymes typically belong to different structural classes.
Kinetic studies performed on the active PRMT1 inhibitors revealed their mechanism of action. The most potent inhibitor, compound 9a , was shown to be a non-competitive inhibitor with respect to both the methyl-donor S-adenosyl-L-methionine (SAM) and the substrate arginine. This indicates that the inhibitor does not bind to the same site as the natural substrate or cofactor but rather to an allosteric site, or to the enzyme-substrate complex, to prevent the catalytic reaction.
Receptor Agonism/Antagonism Studies (e.g., GPR35 agonists)
The G protein-coupled receptor 35 (GPR35) has emerged as a therapeutic target for various diseases, including inflammatory and metabolic conditions. Research into novel GPR35 agonists identified a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives with significant potency. While these compounds are structural isomers of the 1-substituted tetrazoles, the findings underscore the importance of the tetrazole-aniline scaffold for GPR35 activity.
A key finding was that the introduction of a tetrazolyl group to the 2-aminobenzonitrile precursor, which was inactive, conferred moderate to potent agonistic activity. This demonstrates that the acidic tetrazole ring is a critical feature for GPR35 activation within this chemical series.
| Compound | Structure | EC₅₀ (μM) |
|---|---|---|
| 6a | 2-aminobenzonitrile | Inactive |
| 7a | 2-(1H-tetrazol-5-yl)aniline | 29.99 |
Protein-Protein Interaction Modulation (e.g., GATA4 and NKX2-5 transcriptional synergy)
The synergistic interaction between the transcription factors GATA4 and NKX2-5 is a critical regulator of cardiac gene expression and has been identified as a potential therapeutic target for heart disease. Small molecules capable of modulating this protein-protein interaction have been developed. However, the reported inhibitors primarily belong to a class of phenylisoxazole carboxamide derivatives. Extensive literature searches did not reveal any studies implicating this compound or related tetrazole derivatives as modulators of the GATA4 and NKX2-5 interaction.
Broader Implications and Future Research Directions
Potential for Novel Therapeutic Agent Development Based on the n-Isopropyl-3-(1h-tetrazol-1-yl)aniline Scaffold
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. beilstein-journals.org This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability. mdpi.com The tetrazole moiety is present in over 20 marketed drugs, demonstrating a wide range of biological activities, including antihypertensive, anticancer, antiviral, and antibacterial properties. beilstein-journals.orgbeilstein-journals.org
The 3-(1H-tetrazol-1-yl)aniline core, a key component of the title compound, is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive and anti-inflammatory drugs. chemimpex.com Its structure allows for effective interaction with biological targets. chemimpex.com The incorporation of an N-isopropyl group on the aniline (B41778) can further modulate the compound's pharmacokinetic and pharmacodynamic profile. Research into derivatives of similar N-alkylaniline scaffolds has shown potential in developing inhibitors for specific biological targets, such as cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. nih.gov The development of novel therapeutic agents can be systematically explored by modifying the substitution pattern on the aniline ring and the isopropyl group, leading to a library of compounds for screening against various diseases.
Development of Advanced Synthetic Methodologies for Diversification and Chemical Library Synthesis
The efficient synthesis of diverse chemical libraries is paramount for modern drug discovery. For tetrazole-containing compounds, multicomponent reactions (MCRs) have emerged as a powerful tool. nih.gov The Ugi and Passerini reactions, in particular, allow for the rapid assembly of complex, drug-like molecules from simple, readily available starting materials in a single step. beilstein-journals.orgbeilstein-journals.org
A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in MCRs. beilstein-journals.orgresearchgate.net This approach facilitates the incorporation of the tetrazole group into a wide variety of scaffolds, overcoming the limitations of traditional methods that often rely on late-stage functionalization of nitriles. beilstein-journals.orgbeilstein-journals.org Such methodologies are highly amenable to automation and high-throughput synthesis, enabling the creation of large, diverse libraries of this compound derivatives for biological screening. rug.nl These advanced synthetic routes provide the efficiency and diversity necessary to explore the chemical space around this scaffold thoroughly.
| Methodology | Description | Advantages | Key Reactions | Reference |
|---|---|---|---|---|
| Traditional Cycloaddition | Reaction of nitriles with an azide (B81097) source (e.g., sodium azide). | Well-established and widely used. | [2+3] cycloaddition | nih.gov |
| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form a complex product. | High efficiency, diversity, atom economy, and speed. Ideal for library synthesis. | Ugi-tetrazole, Passerini-tetrazole | beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov |
| Building Block Approach | Utilizes pre-functionalized tetrazoles (e.g., tetrazole aldehydes) in subsequent reactions. | Flexibility in placing the tetrazole moiety; complementary to other methods. | Integration into MCRs or other standard chemistries | beilstein-journals.orgresearchgate.net |
Application of Artificial Intelligence and Machine Learning in the De Novo Design and Optimization of Tetrazole-Containing Anilines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel molecules. frontiersin.org De novo drug design utilizes generative AI algorithms to create new chemical structures tailored to specific biological targets and desired property profiles. frontiersin.orgnih.gov These computational methods can explore the vast chemical space more efficiently than traditional high-throughput screening. researchgate.net
For the this compound scaffold, AI can be employed to:
Generate Novel Derivatives: Generative models can design new analogs with predicted improvements in potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgresearchgate.net
Optimize Lead Compounds: ML models can predict the biological activity and properties of proposed molecules, guiding synthetic efforts toward the most promising candidates. nih.gov
Polypharmacology Design: AI can be used to design compounds that interact with multiple therapeutic targets, which can be advantageous for complex diseases. nih.gov
Exploration of New Biological Targets and Pathways for this compound Derivatives
While the parent scaffold has been associated with certain therapeutic areas, a systematic exploration of its derivatives could uncover novel biological activities. chemimpex.com Kinases, for example, are a major class of drug targets, particularly in oncology. A number of N-substituted aniline derivatives have been investigated as tyrosine kinase inhibitors. nih.gov The 5-aminopyrazole-4-carboxamide scaffold, which shares some structural similarities, has been used to develop specific RET kinase inhibitors. nih.gov
Future research should focus on screening libraries of this compound derivatives against a broad panel of biological targets, such as various kinases, G-protein coupled receptors (GPCRs), and enzymes. Identifying the specific molecular targets and elucidating the downstream cellular pathways affected by these compounds will be crucial for understanding their mechanism of action and therapeutic potential.
Potential Applications in Material Science Beyond Medicinal Chemistry (e.g., energetic materials, coordination chemistry)
The high nitrogen content and inherent stability of the tetrazole ring make it a valuable component in material science, particularly for the development of energetic materials. mdpi.com Tetrazole-based compounds are explored as environmentally friendly ("green") primary explosives, offering safer alternatives to traditional lead-based materials. nih.govnih.gov
The tetrazole moiety can act as a ligand, forming stable energetic coordination compounds (ECCs) or polymers (ECPs) with various metal ions. nih.govrsc.orgacs.org These materials can have tailored properties, including high thermal stability and specific sensitivities to stimuli like lasers, making them suitable for applications in propellants and optical detonators. rsc.orgresearchgate.net The aniline and isopropyl groups in this compound can be further functionalized to tune the coordination properties and energetic performance of the resulting materials. This opens up avenues for creating advanced materials with applications ranging from solid propellants to specialized pyrotechnics. rsc.org
| Field | Specific Application | Key Properties Conferred by Tetrazole Ring | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antihypertensives, Anti-inflammatories, Anticancer agents | Bioisostere of carboxylic acid, metabolic stability, target binding | beilstein-journals.orgmdpi.comchemimpex.com |
| Material Science | Energetic Materials (Primary Explosives) | High nitrogen content, high heat of formation, thermal stability | nih.govnih.gov |
| Coordination Chemistry | Energetic Coordination Polymers (ECPs), Catalysts | Ligand for metal ions, formation of stable 3D structures | rsc.orgacs.org |
| Agriculture | Agrochemicals | Unique chemical properties for crop protection | chemimpex.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
